
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DIPA is a member of the isoquinoline family, which is a class of organic compounds that has been extensively studied for their biological activities. In
Wissenschaftliche Forschungsanwendungen
Antileishmanial Agents
This compound has been explored for its potential as an antileishmanial agent. Researchers have synthesized derivatives of this compound and evaluated them for efficacy against visceral leishmaniasis (VL). Some derivatives have shown promising in vitro antileishmanial activity and have demonstrated significant inhibition of parasite burden in infected animal models . These findings suggest that the compound could be a starting point for the development of new treatments for leishmaniasis.
Fungicidal Applications
Derivatives of the compound have been designed and tested for their antifungal properties, particularly as strobilurin analogues. These compounds have exhibited substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . The most promising candidates from these studies could lead to the development of new fungicides with potential applications in agriculture.
Antioxidant Properties
The structure of this compound suggests potential antioxidant properties. Studies on similar dihydro-isoquinolinyl derivatives have shown good radical scavenging activity . This indicates that the compound could be used in scientific research to explore new antioxidants, which are crucial in combating oxidative stress-related diseases.
Inhibition of Mitochondrial Respiration in Fungi
Compounds related to 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)acetamide have been found to inhibit mitochondrial respiration in fungi by acting on the cytochrome bc1 complex . This mode of action is vital for the development of antifungal agents, as it can lead to the cessation of fungal growth.
Pharmacokinetic Studies
The compound has been subjected to pharmacokinetic studies to ascertain its stability in simulated gastric and intestinal fluids . This is an essential step in drug development, ensuring that potential medications remain stable and effective when administered orally.
Structural Optimization for Drug Design
The compound’s derivatives have been used to build models for structure-activity relationships, such as the Comparative Molecular Similarity Indices Analysis (CoMSIA) model . These models provide valuable insights for the structural optimization of new drugs, guiding researchers in designing molecules with enhanced efficacy and reduced toxicity.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-5-4-8-17(11-14)19-18(21)13-20-10-9-15-6-2-3-7-16(15)12-20/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWBJPNMKPCRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

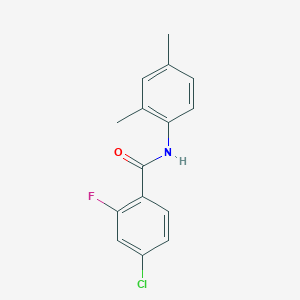
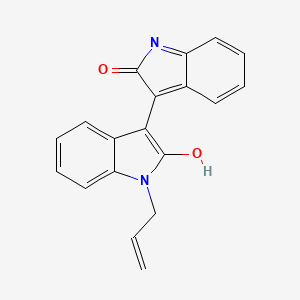
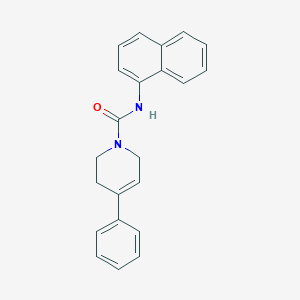
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
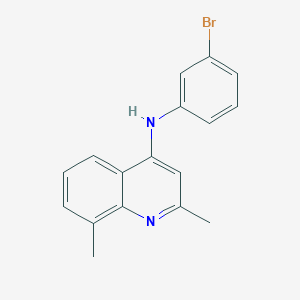
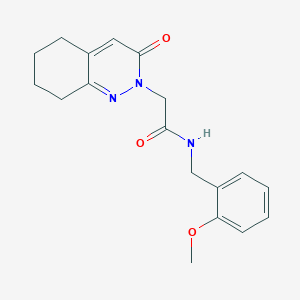
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)